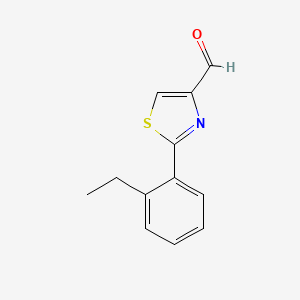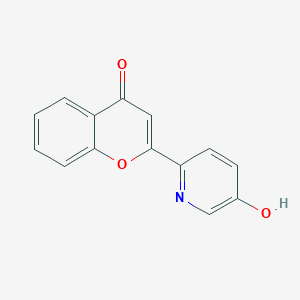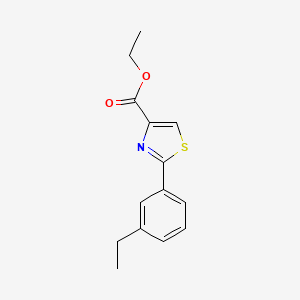
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an aldehyde group at the fourth position of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylbenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 2-(2-Ethyl-phenyl)-thiazole-4-carboxylic acid.
Reduction: 2-(2-Ethyl-phenyl)-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug design and development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde can be compared with other thiazole derivatives:
2-Phenyl-thiazole-4-carbaldehyde: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-(2-Methyl-phenyl)-thiazole-4-carbaldehyde: The presence of a methyl group instead of an ethyl group can influence its chemical properties and applications.
2-(2-Chloro-phenyl)-thiazole-4-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives.
Propriétés
Numéro CAS |
885279-53-8 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-(2-ethylphenyl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-8H,2H2,1H3 |
Clé InChI |
DCWZGBQXMBBOGM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C2=NC(=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate](/img/structure/B8271041.png)
![2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one](/img/structure/B8271069.png)
![2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)


![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
![1-[2-amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271109.png)

